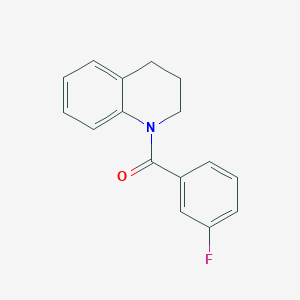![molecular formula C17H16N2O5 B5791923 ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nitroaromatic compounds and has been studied for its ability to inhibit certain enzymes and modulate cellular pathways.
作用机制
The mechanism of action of ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate involves the inhibition or modulation of certain enzymes and cellular pathways. In cancer research, this compound inhibits the activity of histone deacetylases and protein tyrosine phosphatases, leading to the induction of apoptosis or cell death in cancer cells. In inflammation research, this compound modulates the activity of cellular pathways involved in the immune response, leading to the reduction of inflammation and tissue damage. In neurodegenerative disease research, this compound modulates the activity of enzymes and pathways involved in neuronal survival and function, leading to the prevention or delay of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate depend on the specific cellular pathway or enzyme that is being modulated or inhibited. In cancer research, this compound induces apoptosis or cell death in cancer cells. In inflammation research, this compound reduces inflammation and tissue damage. In neurodegenerative disease research, this compound prevents or delays the onset of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate in lab experiments include its potential therapeutic properties in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation or inhibition of certain enzymes and cellular pathways, making it a useful tool for studying these pathways. However, the limitations of using this compound include its potential toxicity and the need for careful control of temperature and reaction time during synthesis.
未来方向
There are several future directions for research on ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate. In cancer research, further studies could focus on the use of this compound in combination with other cancer treatments to enhance their efficacy. In inflammation research, further studies could focus on the development of more potent and selective inhibitors of the cellular pathways involved in the immune response. In neurodegenerative disease research, further studies could focus on the identification of specific cellular pathways and enzymes that are modulated by this compound and the development of more targeted therapies. Additionally, studies could focus on the potential side effects and toxicity of this compound in vivo.
合成方法
The synthesis method for ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate involves the reaction of ethyl 4-aminophenylacetate with 4-nitrobenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform and requires careful control of temperature and reaction time. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学研究应用
Ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. This inhibition can lead to the induction of apoptosis or cell death in cancer cells.
In inflammation research, ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate has been shown to modulate the activity of certain cellular pathways involved in the immune response. This modulation can lead to the reduction of inflammation and tissue damage in diseases such as rheumatoid arthritis and multiple sclerosis.
In neurodegenerative disease research, this compound has been studied for its ability to modulate the activity of certain enzymes and pathways involved in neuronal survival and function. This modulation can lead to the prevention or delay of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 2-[4-[(4-nitrobenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-16(20)11-12-3-7-14(8-4-12)18-17(21)13-5-9-15(10-6-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBBPYBDSARGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


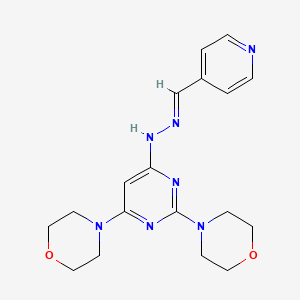

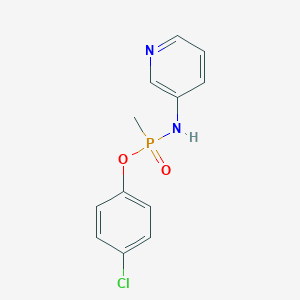
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

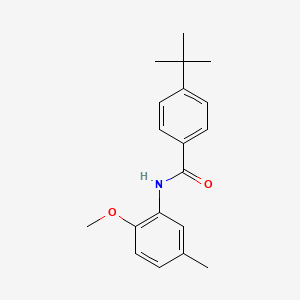
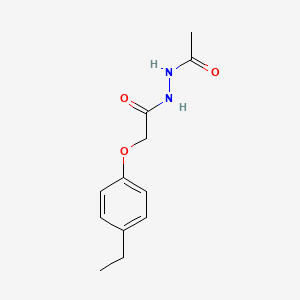
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5791882.png)
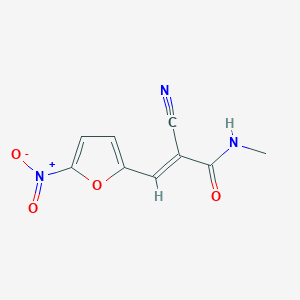
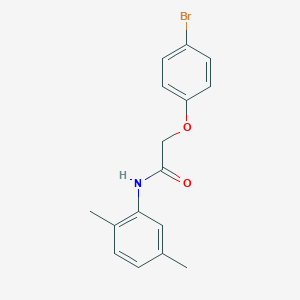
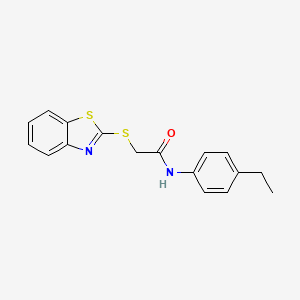
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
